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Introduction to Fura-PE3
Fura-PE3, also known as Fura-2 Leakage Resistant (LR), is a ratiometric fluorescent indicator

dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As

a derivative of the widely used Fura-2, Fura-PE3 retains the advantageous spectral properties

that allow for ratiometric imaging while offering a significant improvement in cellular retention.

[1] One of the primary challenges with traditional calcium indicators like Fura-2 is their

propensity to leak from the cell cytoplasm and become compartmentalized within organelles

over time. Fura-PE3 is specifically designed to resist this leakage, enabling more stable and

prolonged measurements of cytosolic calcium levels, which is particularly beneficial for long-

term experiments.[1][2][3]

Upon binding to Ca²⁺, Fura-PE3 exhibits a shift in its excitation spectrum. The dye is excited at

two different wavelengths, typically 340 nm and 380 nm, while emission is monitored at a single

wavelength, around 510 nm. The ratio of the fluorescence intensities emitted upon excitation at

340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-unbound) is used to calculate the intracellular calcium

concentration. This ratiometric measurement method effectively minimizes issues such as
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uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate

and reproducible results.[1][4]

Quantitative Data and Spectral Properties
Summarized below are the key quantitative parameters for Fura-PE3. Due to the limited

availability of specific photophysical data for Fura-PE3 in the provided search results, values

for Fura-2 are included for comparison, as Fura-PE3 is designed to have similar spectral

properties. Researchers are advised to perform their own in situ calibration for the most

accurate quantitative measurements.

Property Fura-PE3 Fura-2 (for comparison)

Excitation Wavelength (Ca²⁺-

bound)
~335 nm[5] ~335 nm[6]

Excitation Wavelength (Ca²⁺-

free)
~364 nm[5] ~363 nm[6]

Emission Wavelength ~495-502 nm[5] ~510 nm[6][7]

Dissociation Constant (Kd) for

Ca²⁺

Not explicitly found in search

results. Often considered

similar to Fura-2. In situ

calibration is highly

recommended.

~145 nM (in vitro)[6]

Extinction Coefficient (ε)
Not explicitly found in search

results.

27,000 M⁻¹cm⁻¹ at 363 nm

(Ca²⁺-free) and 35,000

M⁻¹cm⁻¹ at 335 nm (Ca²⁺-

bound)[6]

Quantum Yield (Φ)
Not explicitly found in search

results.

0.23 (Ca²⁺-free) to 0.49 (Ca²⁺-

bound)[3]

Fura-PE3 Signaling Pathway
The following diagram illustrates the principle of intracellular calcium measurement using Fura-
PE3 AM.
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Caption: Fura-PE3 AM cellular loading and calcium binding.

Experimental Protocols
Reagent Preparation and Storage

Fura-PE3 AM Stock Solution:

Prepare a 1-10 mM stock solution of Fura-PE3 AM in high-quality, anhydrous dimethyl

sulfoxide (DMSO).[5][8]

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Store the aliquots desiccated and protected from light at -20°C. Under these conditions,

the AM ester should be stable for several months.[5]

Pluronic F-127 Stock Solution:

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.[8]
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This solution can be stored at room temperature. It may solidify at lower temperatures and

can be warmed to dissolve.

Loading Buffer:

Use a buffered physiological medium such as Hanks' Balanced Salt Solution (HBSS) or a

HEPES-buffered saline solution (pH 7.2-7.4).[9] Avoid amine-containing buffers like Tris.[5]

Cell Loading with Fura-PE3 AM
This protocol is a general guideline and should be optimized for your specific cell type and

experimental conditions.

Cell Preparation: Plate cells on coverslips or in multi-well imaging plates to allow for

microscopic observation. Ensure cells are healthy and adhere well to the substrate.[10]

Prepare Loading Solution:

On the day of the experiment, thaw an aliquot of the Fura-PE3 AM stock solution.

For a final loading concentration of 1-5 µM Fura-PE3 AM, dilute the stock solution into the

loading buffer.[5]

To aid in the dispersion of the AM ester, you can mix the Fura-PE3 AM stock solution with

an equal volume of 20% Pluronic F-127 before diluting it into the loading buffer. The final

concentration of Pluronic F-127 should be around 0.02%.[8]

Cell Loading:

Remove the culture medium from the cells and wash them once with the loading buffer.

Add the Fura-PE3 AM loading solution to the cells.

Incubate for 15-60 minutes at room temperature or 37°C, protected from light.[5] The

optimal loading time and temperature should be determined empirically. Loading at room

temperature may reduce dye compartmentalization.[6]

Washing and De-esterification:
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After incubation, wash the cells twice with fresh, dye-free loading buffer to remove any

extracellular Fura-PE3 AM.[10]

Incubate the cells in dye-free buffer for an additional 30 minutes to allow for complete de-

esterification of the AM ester by intracellular esterases.

To reduce leakage of the de-esterified dye, an anion transport inhibitor such as probenecid

(1-2.5 mM) can be included in the buffer during and after loading.

Fluorescence Microscopy Setup and Configuration
Microscope: An inverted epifluorescence microscope is typically used for live-cell imaging.

Light Source: A light source capable of providing excitation light in the ultraviolet (UV) range

is required. A xenon arc lamp or a mercury arc lamp with appropriate filters, or a dedicated

LED light source are common choices.

Excitation Filters: A filter wheel or a similar device is necessary to rapidly switch between the

two excitation wavelengths for Fura-PE3:

340 nm filter (for Ca²⁺-bound Fura-PE3)

380 nm filter (for Ca²⁺-free Fura-PE3)

Dichroic Mirror: A dichroic mirror with a cutoff around 400 nm is needed to reflect the UV

excitation light towards the sample and transmit the emitted fluorescence to the detector.

Emission Filter: A bandpass emission filter centered around 510 nm should be used to

collect the fluorescence signal from Fura-PE3.[10]

Objective Lens: A high numerical aperture (NA) oil or water immersion objective lens is

recommended for optimal light collection and spatial resolution.

Detector: A sensitive camera, such as a cooled CCD or sCMOS camera, is required to detect

the fluorescence signals.

Data Acquisition and Analysis
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Image Acquisition:

Acquire images of the Fura-PE3 loaded cells, alternating between 340 nm and 380 nm

excitation.

The exposure time for each wavelength should be optimized to obtain a good signal-to-

noise ratio without causing significant phototoxicity or photobleaching.

Background Subtraction: For each image, subtract the background fluorescence measured

from a region of the coverslip without any cells.

Ratio Calculation: Calculate the ratio (R) of the background-subtracted fluorescence

intensities: R = (Intensity at 340 nm excitation) / (Intensity at 380 nm excitation)

Calcium Concentration Calculation: The intracellular calcium concentration can be calculated

using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 /

F_bound_380) Where:

Kd: The dissociation constant of Fura-PE3 for Ca²⁺. This should be determined

experimentally in your system.

R: The measured fluorescence ratio.

Rmin: The ratio in the absence of Ca²⁺ (determined during calibration).

Rmax: The ratio at saturating Ca²⁺ concentrations (determined during calibration).

F_free_380 / F_bound_380: The ratio of fluorescence intensities at 380 nm excitation for

Ca²⁺-free and Ca²⁺-bound dye, respectively (determined during calibration).

In Situ Calibration Protocol
To obtain accurate quantitative [Ca²⁺]i measurements, it is essential to perform an in situ

calibration of Fura-PE3 in the same cell type and under the same experimental conditions.

Determine Rmin:
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At the end of an experiment, expose the cells to a calcium-free buffer containing a calcium

chelator such as EGTA (e.g., 5 mM).

Add a calcium ionophore (e.g., 1 µM ionomycin) to allow the intracellular and extracellular

calcium concentrations to equilibrate.

Measure the 340/380 nm fluorescence ratio; this value represents Rmin.

Determine Rmax:

Wash the cells and expose them to a buffer containing a high concentration of calcium

(e.g., 10 mM CaCl₂).

Add the calcium ionophore (e.g., 1 µM ionomycin).

Measure the 340/380 nm fluorescence ratio; this value represents Rmax.

Determine F_free_380 / F_bound_380:

Measure the fluorescence intensity at 380 nm excitation during the Rmin and Rmax

determination steps. The ratio of these values gives F_free_380 / F_bound_380.

Experimental Workflow
The following diagram outlines the key steps in a Fura-PE3 calcium imaging experiment.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1227955/docs?utm_src=pdf-body#application-notes-and-protocols-for-fura-pe3-fluorescence-microscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227955?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Cell Culture and Plating

Prepare Fura-PE3 AM
and Loading Buffer

Load Cells with Fura-PE3 AM

Wash and De-esterify

Microscopy Setup
and Configuration

Acquire 340nm and 380nm
Fluorescence Images

Background Subtraction
and Ratio Calculation

In Situ Calibration
(Rmin, Rmax)

Calculate Intracellular
Calcium Concentration

End

Click to download full resolution via product page

Caption: Experimental workflow for Fura-PE3 calcium imaging.
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Troubleshooting
Low Fluorescence Signal:

Increase the Fura-PE3 AM loading concentration or incubation time.

Ensure the DMSO used for the stock solution is anhydrous.

Check the alignment and intensity of the light source.

High Background Fluorescence:

Ensure thorough washing after dye loading.

Use a high-quality, low-fluorescence imaging medium.

Dye Compartmentalization:

Lower the loading temperature (e.g., to room temperature).

Reduce the loading time.

Rapid Dye Leakage:

Although Fura-PE3 is leakage-resistant, some leakage may still occur. Use an anion

transport inhibitor like probenecid.

By following these detailed protocols and guidelines, researchers can effectively utilize Fura-
PE3 for robust and accurate measurements of intracellular calcium dynamics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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